
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Übersicht
Beschreibung
3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, also known as DFCBA, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule with a number of unique properties that make it an attractive choice for laboratory experiments.
Wirkmechanismus
The mechanism of action of 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid is not fully understood. However, it is believed to interact with a variety of enzymes and other proteins, including cytochrome P450 and proteases. In addition, it has been shown to interact with a number of lipids, including phospholipids and cholesterol. These interactions are believed to be responsible for its biological activity.
Biochemical and Physiological Effects
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the production of toxic metabolites. It has also been shown to inhibit the activity of proteases, leading to a decrease in the degradation of proteins. In addition, it has been shown to interact with a number of lipids, leading to a decrease in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid has a number of advantages for laboratory experiments. It is a relatively stable molecule and is easy to synthesize. In addition, it has a number of unique properties that make it an attractive choice for laboratory experiments. However, it also has a number of limitations. It is relatively expensive and can be difficult to purify. In addition, it can be toxic if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid in scientific research. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of new materials and polymers. In addition, it could be used in the development of new diagnostic tools and in the study of enzyme and protein function. Finally, it could be used in the study of the biochemical and physiological effects of environmental pollutants.
Wissenschaftliche Forschungsanwendungen
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid has a number of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of a number of biologically active molecules, including antifungal agents, insecticides, and anticancer agents. In addition, 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid has been used to study the mechanism of action of a variety of enzymes, including cytochrome P450 and proteases.
Eigenschaften
IUPAC Name |
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLACECDSZPPJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3, 3-Difluoro-1-(4-fluorophenyl)cyclobutanecarboxylic acid | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6599015.png)
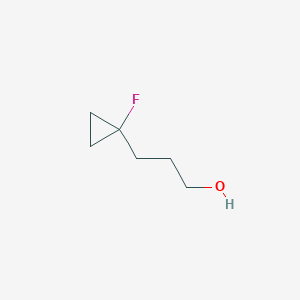

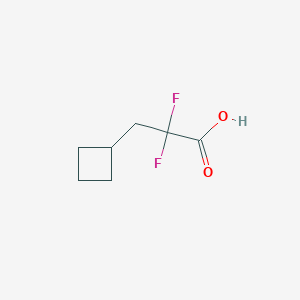
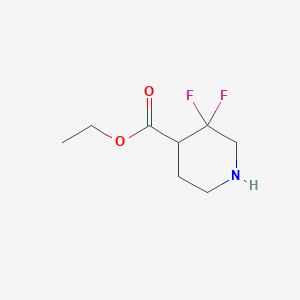
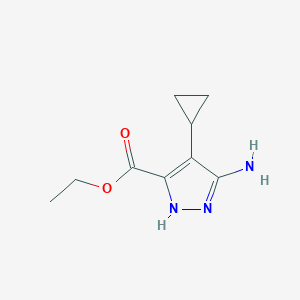
![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)
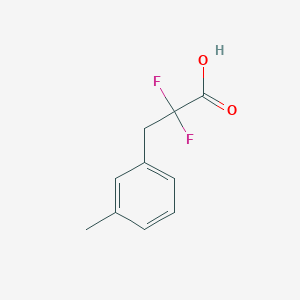
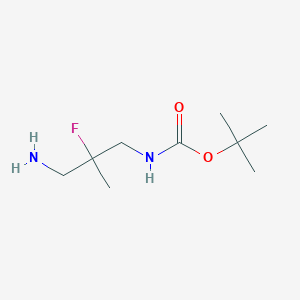
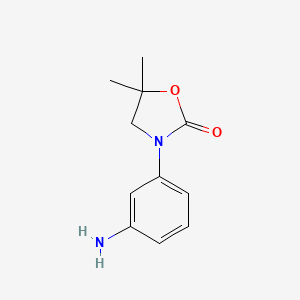
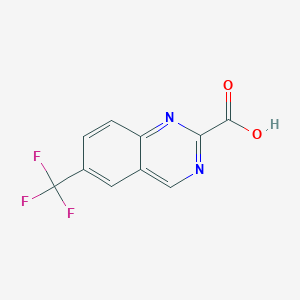
![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)

